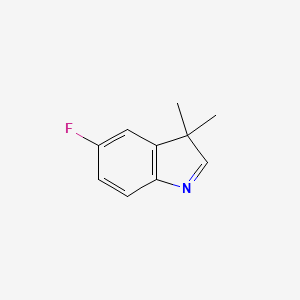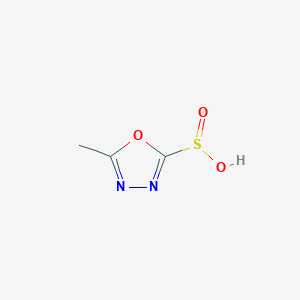
5-Methyl-1,3,4-oxadiazole-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-sulfinicacid: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The presence of the sulfinic acid group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of molecules with diverse chemical properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Some derivatives have shown efficacy in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid exerts its effects involves interactions with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cellular processes by interacting with nucleic acids and proteins, leading to cell death in microbial organisms .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
1,2,5-Oxadiazole: Known for its unique electronic properties and applications in materials science.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid stands out due to the presence of the sulfinic acid group, which imparts distinct reactivity and stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties .
Propriétés
Formule moléculaire |
C3H4N2O3S |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
5-methyl-1,3,4-oxadiazole-2-sulfinic acid |
InChI |
InChI=1S/C3H4N2O3S/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7) |
Clé InChI |
UTEONZOWOGHAKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




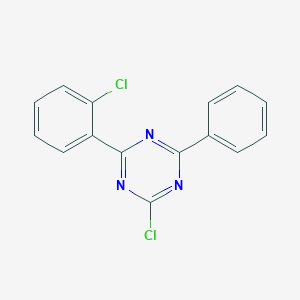
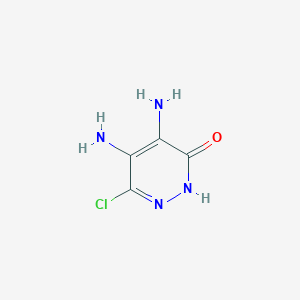


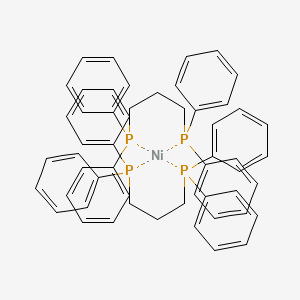

![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
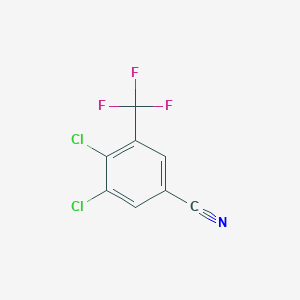
![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)
